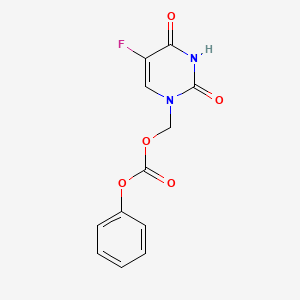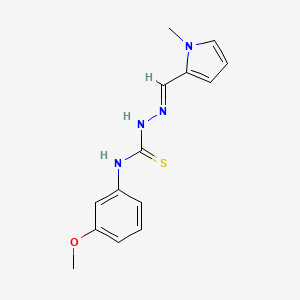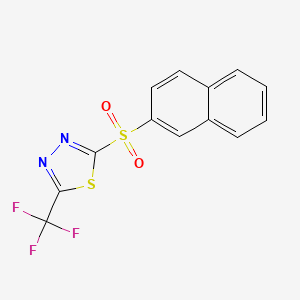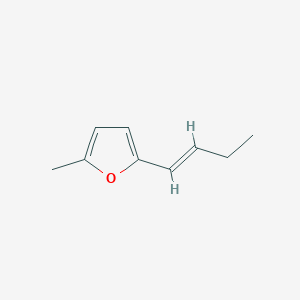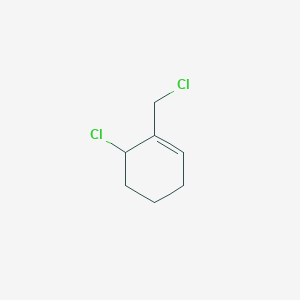
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with hydroxy, propyl, and propan-2-ylidene substituents, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the propan-2-ylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified alkyl groups.
Substitution: Formation of halogenated or substituted benzofuran derivatives.
Applications De Recherche Scientifique
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methylbenzofuran: Similar benzofuran core with different substituents.
7-Ethyl-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one: Similar structure with ethyl instead of propyl group.
6-Methoxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one: Methoxy group instead of hydroxy group.
Uniqueness
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is unique due to its specific combination of hydroxy, propyl, and propan-2-ylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88281-15-6 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
6-hydroxy-2-propan-2-ylidene-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-9-11(15)7-6-10-12(16)13(8(2)3)17-14(9)10/h6-7,15H,4-5H2,1-3H3 |
Clé InChI |
VQWNWGADTCQGHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1OC(=C(C)C)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


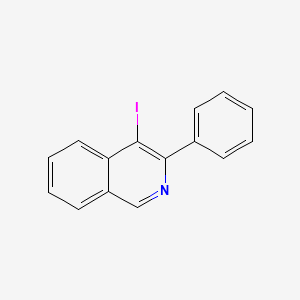
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
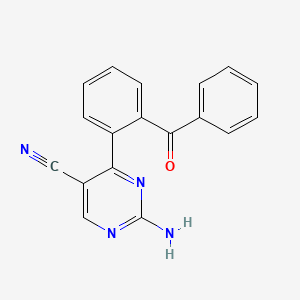
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)


